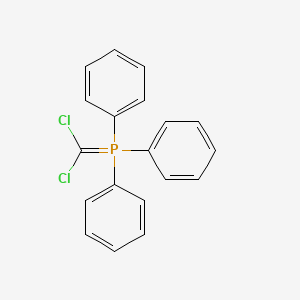
Dichloromethylenetriphenylphosphorane
Übersicht
Beschreibung
Dichloromethylenetriphenylphosphorane is an organophosphorus compound with the chemical formula C19H15Cl2P. It is a white solid that is commonly used as a reagent in organic synthesis. This compound is structurally similar to methylenetriphenylphosphorane but contains two chlorine atoms, which significantly influence its reactivity and applications.
Synthetic Routes and Reaction Conditions:
Direct Reaction: One common method involves the direct reaction of triphenylphosphine with carbon tetrachloride. This reaction typically requires a strong base to facilitate the formation of the this compound.
Potassium t-butoxide Method: Another method involves the use of potassium t-butoxide in t-butyl alcohol. Triphenylphosphine is added to a cooled suspension of potassium t-butoxide in heptane, followed by the slow addition of chloroform. The reaction mixture is then concentrated and cooled to yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of phosphine oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound is highly reactive in substitution reactions, particularly with aldehydes, leading to the formation of vinyl chlorides.
Common Reagents and Conditions:
Strong bases such as potassium t-butoxide are commonly used.
Solvents like t-butyl alcohol and heptane are employed to facilitate the reactions.
Reactions are often conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Major Products Formed:
Phosphine oxides
Vinyl chlorides
Alkynes (through subsequent dehydrochlorination of vinyl chlorides)
Wissenschaftliche Forschungsanwendungen
Dichloromethylenetriphenylphosphorane is widely used in organic synthesis due to its ability to convert aldehydes to vinyl chlorides. This transformation is valuable in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, its use in the preparation of alkynes makes it a versatile reagent in synthetic chemistry.
Wirkmechanismus
The compound exerts its effects primarily through its ability to act as a reagent in organic synthesis. The mechanism involves the formation of a phosphonium ylide, which then reacts with aldehydes to form vinyl chlorides. The molecular targets and pathways involved are typically the carbonyl groups of aldehydes, leading to the formation of carbon-carbon double bonds.
Vergleich Mit ähnlichen Verbindungen
Methylenetriphenylphosphorane
(Chloromethylene)triphenylphosphorane
(Iodomethylene)triphenylphosphorane
Uniqueness: Dichloromethylenetriphenylphosphorane is unique due to the presence of two chlorine atoms, which enhance its reactivity compared to its analogs. This increased reactivity allows for more efficient and diverse synthetic applications.
Eigenschaften
IUPAC Name |
dichloromethylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2P/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBOKSZMMZPBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491505 | |
| Record name | (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6779-08-4 | |
| Record name | (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


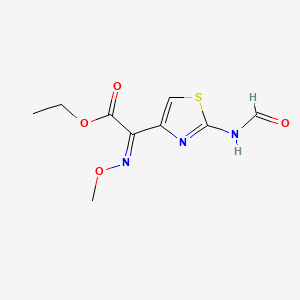


![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
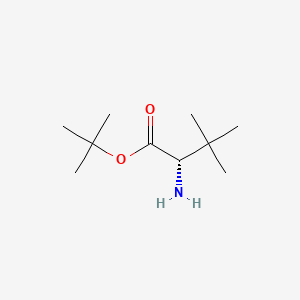
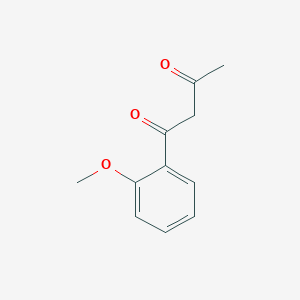

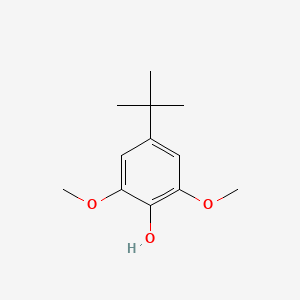
![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

